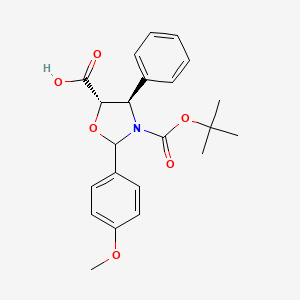

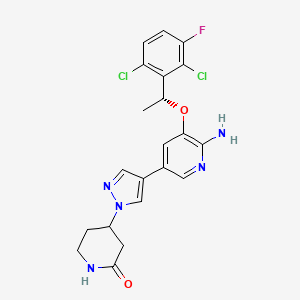

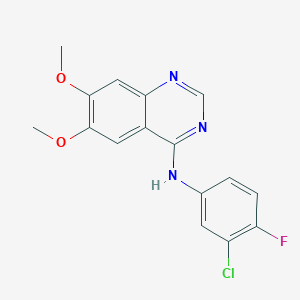

N-(3-chloro-4-fluorophenyl)-6,7-dimethoxyquinazolin-4-amine

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

N-(3-chloro-4-fluorophenyl)-6,7-dimethoxyquinazolin-4-amine is a chemical compound that belongs to the quinazoline family. This compound is known for its potential applications in medicinal chemistry, particularly as a tyrosine kinase inhibitor. Tyrosine kinase inhibitors are a class of drugs that block the action of enzymes involved in the activation of various proteins by signal transduction, which is crucial in the treatment of certain types of cancer.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-chloro-4-fluorophenyl)-6,7-dimethoxyquinazolin-4-amine typically involves a multi-step processThe reaction conditions often involve the use of solvents like dimethylformamide (DMF) and catalysts such as palladium on carbon (Pd/C) to facilitate the coupling reactions .

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often using continuous flow reactors and automated systems to ensure consistency and efficiency. The intermediates are isolated and purified using techniques like crystallization and chromatography .

Analyse Des Réactions Chimiques

Types of Reactions

N-(3-chloro-4-fluorophenyl)-6,7-dimethoxyquinazolin-4-amine undergoes various chemical reactions, including:

Oxidation: This reaction can introduce additional functional groups or modify existing ones.

Reduction: Used to remove oxygen or add hydrogen to the molecule.

Substitution: Commonly involves the replacement of one functional group with another, often facilitated by nucleophilic or electrophilic reagents.

Common Reagents and Conditions

Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used.

Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.

Substitution: Conditions often involve the use of bases like sodium hydroxide (NaOH) or acids like hydrochloric acid (HCl) to promote the reaction.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinazoline derivatives with additional oxygen-containing groups, while reduction may produce more saturated compounds .

Applications De Recherche Scientifique

N-(3-chloro-4-fluorophenyl)-6,7-dimethoxyquinazolin-4-amine has several scientific research applications:

Chemistry: Used as a building block for synthesizing more complex molecules.

Biology: Studied for its interactions with various biological targets, including enzymes and receptors.

Medicine: Investigated as a potential therapeutic agent for treating cancers, particularly those involving overactive tyrosine kinases.

Industry: Utilized in the development of new materials and chemical processes.

Mécanisme D'action

The compound exerts its effects by inhibiting the activity of tyrosine kinases, enzymes that play a crucial role in the signaling pathways that regulate cell division and survival. By binding to the adenosine triphosphate (ATP)-binding site of the enzyme, it prevents the phosphorylation of tyrosine residues on target proteins, thereby blocking the downstream signaling pathways that promote cancer cell proliferation .

Comparaison Avec Des Composés Similaires

Similar Compounds

Gefitinib: Another tyrosine kinase inhibitor with a similar quinazoline core.

Erlotinib: Shares structural similarities and is used to treat non-small cell lung cancer.

Lapatinib: Also a quinazoline derivative, used in the treatment of breast cancer.

Uniqueness

N-(3-chloro-4-fluorophenyl)-6,7-dimethoxyquinazolin-4-amine is unique due to its specific substitution pattern, which may confer distinct pharmacokinetic and pharmacodynamic properties. This uniqueness can result in different efficacy and safety profiles compared to other similar compounds .

Propriétés

IUPAC Name |

N-(3-chloro-4-fluorophenyl)-6,7-dimethoxyquinazolin-4-amine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H13ClFN3O2/c1-22-14-6-10-13(7-15(14)23-2)19-8-20-16(10)21-9-3-4-12(18)11(17)5-9/h3-8H,1-2H3,(H,19,20,21) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VOPNWXZDJKCCRE-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C2C(=C1)C(=NC=N2)NC3=CC(=C(C=C3)F)Cl)OC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H13ClFN3O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

333.74 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Q1: How does N-(3-chloro-4-fluorophenyl)-6,7-dimethoxyquinazolin-4-amine exert its anticancer effects?

A1: Research indicates that this compound, also known as DW-8, induces apoptosis, a form of programmed cell death, in colorectal cancer cells. [] This effect is primarily mediated through the intrinsic apoptotic pathway. DW-8 treatment leads to the activation of caspase-9, a key initiator caspase in the intrinsic pathway, followed by the activation of executioner caspases-3 and -7. [] Additionally, DW-8 causes cell cycle arrest at the G2 phase, further contributing to its antiproliferative activity. [] Increased levels of reactive oxygen species (ROS) and nuclear fragmentation are also observed, further supporting the induction of apoptosis. []

Q2: Is this compound selective in its anticancer activity?

A2: Yes, this compound (DW-8) demonstrates selectivity towards colorectal cancer cells. In vitro studies revealed that DW-8 exhibited higher efficacy against various colorectal cancer cell lines (HCT116, HT29, and SW620) compared to a non-cancerous colon cell line (CRL1459). [] This selectivity suggests a potentially favorable safety profile for this compound in terms of minimizing off-target effects on healthy cells.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

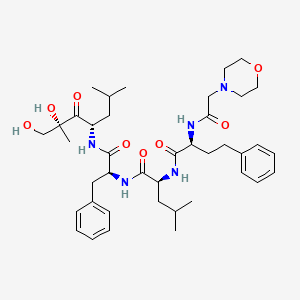

![[(1S,2S,3R,4S,7R,9S,10S,12R,15S)-4-acetyloxy-1-hydroxy-15-[(2S,3R)-2-hydroxy-3-[(2-methylpropan-2-yl)oxycarbonylamino]-3-phenylpropanoyl]oxy-9,12-dimethoxy-10,14,17,17-tetramethyl-11-oxo-6-oxatetracyclo[11.3.1.03,10.04,7]heptadec-13-en-2-yl] benzoate](/img/structure/B601050.png)